molecular formula C21H36N4O8 B1674464 奥司他韦辛酯 CAS No. 203120-46-1

奥司他韦辛酯

货号 B1674464
CAS 编号: 203120-46-1
分子量: 472.5 g/mol
InChI 键: UKTIJASCFRNWCB-RMIBSVFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Laninamivir octanoate, also known as CS-8958, is a proagent of Laninamivir. It is a long-acting neuraminidase (NA) inhibitor with anti-influenza virus activity . Laninamivir octanoate shows anti-influenza activity against Oseltamivir-resistant viruses, and also against the pandemic influenza viruses . It is currently in Phase III clinical trials .


Synthesis Analysis

The synthesis of Laninamivir octanoate involves several steps . It starts with the reaction of zanamivir and methanol in the presence of an acid cation resin to obtain zanamivir methyl ester. This is followed by a reaction with dimethyl carbonate under alkaline conditions to produce a compound represented by a formula (17). The compound then reacts with methyl iodide under alkaline conditions to obtain a compound represented by a formula (18). This compound reacts with an alkali, and a cation resin is used to adjust the pH value to the neutral state to obtain a compound represented by a formula (19). Finally, the compound reacts with octanoyl chloride to obtain the target product, Laninamivir octanoate .


Molecular Structure Analysis

The molecular structure of Laninamivir octanoate has been analyzed in several studies . It has been found that Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures .


Chemical Reactions Analysis

The chemical reactions of Laninamivir octanoate involve its transformation into its active form, Laninamivir, in the body. This transformation is believed to occur through the action of esterases .

科学研究应用

Influenza Treatment

  • Application Summary : Laninamivir Octanoate is a highly potent neuraminidase (NA) inhibitor, used in the treatment of influenza . It has been approved for use in Japan .
  • Methods of Application : Laninamivir Octanoate is effective using a single inhaled dose via its octanoate prodrug (CS-8958) and has been demonstrated to be effective against oseltamivir-resistant NA in vitro .

Study of Neuraminidase Inhibition

  • Application Summary : Laninamivir Octanoate is used in the study of neuraminidase inhibition . It provides insight into group specific differences of oseltamivir binding and resistance .
  • Methods of Application : In vitro inhibition assays were carried out using recombinant N5 (typical group 1), p09N1 (atypical group 1) and N2 from the 1957 pandemic H2N2 (p57N2) (typical group 2) .
  • Results/Outcomes : Laninamivir and its octanoate prodrug display group specific preferences to different influenza NAs . Laninamivir and zanamivir are more effective against group 1 NA with a 150-cavity than group 2 NA with no 150-cavity .

Treatment of Oseltamivir-Resistant Influenza

  • Application Summary : Laninamivir Octanoate has been found to be an effective and well-tolerated treatment for children with oseltamivir-resistant influenza A (H1N1) virus infection .
  • Results/Outcomes : Further study will be needed to confirm clinical efficacy against influenza A (H3N2) or B virus infection .

Asthma Treatment

  • Application Summary : Laninamivir Octanoate has been used in trials studying the treatment of Asthma .

未来方向

Laninamivir is currently in Phase III clinical trials . It has been approved for use in Japan and is being evaluated for its effectiveness against oseltamivir-resistant influenza infection in adults . The future of Laninamivir octanoate will likely depend on the results of these ongoing trials and its effectiveness in clinical practice.

属性

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laninamivir octanoate

CAS RN

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laninamivir octanoate
Reactant of Route 2
Laninamivir octanoate
Reactant of Route 3
Laninamivir octanoate
Reactant of Route 4
Laninamivir octanoate
Reactant of Route 5
Laninamivir octanoate
Reactant of Route 6
Reactant of Route 6
Laninamivir octanoate

Citations

For This Compound
840
Citations
H Ikematsu, N Kawai - Expert review of anti-infective therapy, 2011 - Taylor & Francis
… laninamivir octanoate, has been approved for use in Japanese clinics. Laninamivir octanoate … The inhaled laninamivir octanoate is converted into its active form, laninamivir, in the lungs …
Number of citations: 107 www.tandfonline.com
C Reviriego - Drugs of the Future, 2010 - access.portico.org
… laninamivir octanoate are considered to be a very interesting option. Laninamivir octanoate has … A single inhalation of laninamivir octanoate may be sufficient to treat influenza and once-…
Number of citations: 5 access.portico.org
S Kashiwagi, S Yoshida, H Yamaguchi, N Mitsui… - Journal of Infection and …, 2013 - Elsevier
Laninamivir octanoate hydrate (laninamivir) is a long-acting neuraminidase inhibitor which requires only a single inhaled dose to fully treat infection by the influenza virus. In Japan, this …
Number of citations: 18 www.sciencedirect.com
M Higashiguchi, T Matsumoto, T Fujii - Antiviral therapy, 2018 - journals.sagepub.com
… Background: Laninamivir octanoate is a recently developed inhaled neuraminidase inhibitor for … We performed meta-analyses to clarify the efficacy of laninamivir octanoate on influenza …
Number of citations: 23 journals.sagepub.com
CJ Vavricka, Q Li, Y Wu, J Qi, M Wang, Y Liu… - PLoS …, 2011 - journals.plos.org
… Furthermore, we have found that the laninamivir octanoate prodrug has a unique binding mode in p09N1 that is different from that of group 2 p57N2, but with some similarities to NA-…
Number of citations: 171 journals.plos.org
N Sugaya, Y Ohashi - Antimicrobial agents and chemotherapy, 2010 - Am Soc Microbiol
… a 1:1:1 ratio: a group given 40 mg laninamivir octanoate (CS-8958; Daiichi Sankyo Co., Ltd., … mg laninamivir octanoate (20-mg group), and an oseltamivir group. Laninamivir octanoate …
Number of citations: 204 journals.asm.org
K Toyama, H Furuie, H Ishizuka - Antimicrobial Agents and …, 2018 - Am Soc Microbiol
… FIG 1 (A and B) Mean plasma laninamivir octanoate (A) and … of laninamivir octanoate using a nebulizer in healthy subjects. (C) Mean plasma concentration of laninamivir octanoate up to …
Number of citations: 10 journals.asm.org
S Kashiwagi, A Watanabe, H Ikematsu… - Journal of Infection and …, 2013 - Elsevier
… -controlled trial to determine whether laninamivir octanoate was superior to a placebo for post-… of laninamivir octanoate once daily for 2 days (LO-2), 20 mg of laninamivir octanoate once …
Number of citations: 40 www.sciencedirect.com
S Kashiwagi… - Reviews of Infectious …, 2016 - academic.oup.com
… determine if a single administration of laninamivir octanoate 40 mg was superior to placebo … mg of laninamivir octanoate single administration (LO-40SD), 20 mg of laninamivir octanoate …
Number of citations: 54 academic.oup.com
K Yoshihara, H Ishizuka, Y Kubo - Drug Metabolism and Pharmacokinetics, 2013 - Elsevier
Laninamivir octanoate (LO) is a new neuraminidase inhibitor for inhalation. The objectives of this study were to model the population pharmacokinetics of LO and its active metabolite …
Number of citations: 11 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。